N-(2-cyano-4,5-dimethoxyphenyl)-N'-cyclohexylthiourea
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Overview
Description
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea is a complex organic compound characterized by the presence of a cyano group, dimethoxyphenyl ring, and a cyclohexylthiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea typically involves the reaction of 2-cyano-4,5-dimethoxyaniline with cyclohexyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted thioureas or cyano derivatives.
Scientific Research Applications
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyano-4,5-dimethoxyphenyl)-2-(1-pyrrolidinyl)acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-2-[cyclohexyl(methyl)amino]acetamide
- N-(2-cyano-4,5-dimethoxyphenyl)-4-iodobenzenesulfonamide
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea is unique due to its cyclohexylthiourea moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(2-cyano-4,5-dimethoxyphenyl)-3-cyclohexylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-20-14-8-11(10-17)13(9-15(14)21-2)19-16(22)18-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDJNDFGVZHVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)NC2CCCCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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